3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrole core substituted with hydroxy, methoxy, benzoyl, and pyridinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrrole Core: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions:
Coupling Reactions: The final assembly of the compound may involve coupling reactions such as Suzuki or Heck coupling to introduce the pyridinyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-1-[(PYRIDIN-3-YL)METHYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrole derivatives with similar substitution patterns These compounds may share some chemical and biological properties but can differ in their specific activities and applications
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Properties
Molecular Formula |
C30H25N3O4 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H25N3O4/c1-20-5-2-3-7-24(20)19-37-25-10-8-23(9-11-25)28(34)26-27(22-12-15-31-16-13-22)33(30(36)29(26)35)18-21-6-4-14-32-17-21/h2-17,27,34H,18-19H2,1H3/b28-26- |
InChI Key |
OAWGGMWGDOZBQK-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)/O |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC=NC=C5)O |
Origin of Product |
United States |
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